Product packaging for Aminotadalafil, (6S, 12aR)-(Cat. No.:CAS No. 1093940-70-5)

Aminotadalafil, (6S, 12aR)-

Cat. No.: B12760955
CAS No.: 1093940-70-5
M. Wt: 390.4 g/mol
InChI Key: VUKJGAVIWMPOOJ-QRWLVFNGSA-N
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Description

Aminotadalafil, (6S, 12aR)- is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18N4O4 B12760955 Aminotadalafil, (6S, 12aR)- CAS No. 1093940-70-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1093940-70-5

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

(2S,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20+/m1/s1

InChI Key

VUKJGAVIWMPOOJ-QRWLVFNGSA-N

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N

Origin of Product

United States

Contextual Landscape of Tadalafil Analogues in Chemical Research

The study of tadalafil (B1681874) analogues is a significant area of chemical and pharmaceutical research. These analogues are synthetic compounds that share a fundamental structural similarity to tadalafil but differ in specific functional groups or structural features. Researchers synthesize and investigate these analogues for several reasons, including the exploration of structure-activity relationships, the development of new therapeutic agents, and the identification of undeclared ingredients in various products. nih.govresearchgate.netmdpi.com The intellectual groundwork for many of these analogues often originates from patent literature detailing the drug discovery process. nih.govresearchgate.net

The landscape of tadalafil analogues is diverse, with modifications made to various parts of the molecule. jst.go.jp Common alterations include changes to the N-methyl group on the piperazinedione ring, leading to compounds like aminotadalafil, acetaminotadalafil, and isopropylnortadalafil. jfda-online.comnih.govfigshare.com Other modifications have involved the benzodioxole moiety and even the core β-carboline structure. nih.gov The primary goal of this research is often to understand how these structural changes affect the compound's interaction with its biological target, primarily the PDE5 enzyme. nih.govnih.gov

The identification of these analogues is also a crucial aspect of regulatory science. Many tadalafil analogues, including aminotadalafil, have been found as illegal adulterants in dietary supplements marketed for sexual enhancement. jfda-online.comjfda-online.comtandfonline.comnih.gov This has necessitated the development of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to detect and identify these undeclared substances. mdpi.comfigshare.com

Significance of Stereochemistry in Pharmaceutical Analogue Investigation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the investigation of pharmaceutical analogues like aminotadalafil. Tadalafil (B1681874) itself has two chiral centers, leading to the possibility of four different stereoisomers. researchgate.netacs.org The biological activity of these isomers can vary significantly. For tadalafil, the (6R, 12aR) enantiomer is the most potent and active form for PDE5 inhibition. researchgate.netresearchgate.net

This stereochemical dependence on activity extends to its analogues. Research has shown that the configuration of the chiral carbons is essential for the PDE5 inhibitory activity of tadalafil analogues. nih.gov For instance, studies on various synthesized analogues revealed that the R absolute configuration at C-5 in β-carboline-hydantoin derivatives and C-6 in β-carboline-piperazinedione derivatives was crucial for their inhibitory effect. nih.gov

The synthesis of tadalafil and its analogues often results in a mixture of stereoisomers. researchgate.net Therefore, advanced analytical methods are required to separate and identify the specific stereoisomers present. Techniques like vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and nuclear magnetic resonance (NMR) spectroscopy are employed to determine the absolute configuration of these molecules. researchgate.netacs.org Chiral liquid chromatography-mass spectrometry (LC/MS) has also been developed for the rapid identification of aminotadalafil and its stereoisomers. researchgate.net The ability to distinguish between stereoisomers is vital, as different isomers may not only have different potencies but also different toxicological profiles.

Mechanistic Molecular Research of Aminotadalafil, 6s, 12ar

In Vitro Biochemical Investigations of Phosphodiesterase-5 (PDE5) Inhibition

In vitro studies form the cornerstone of understanding the direct effects of Aminotadalafil on PDE5. These experiments, conducted in controlled laboratory settings, allow for a detailed examination of the molecular interactions between the compound and the enzyme, independent of complex biological systems.

Competitive Binding Mechanisms to PDE5

Aminotadalafil is understood to function as a competitive inhibitor of PDE5. This mechanism is inferred from its structural similarity to the natural substrate, cGMP, as well as to its parent compound, tadalafil (B1681874). Competitive inhibitors operate by reversibly binding to the active site of the enzyme, thereby preventing the substrate from binding and being catalyzed.

The binding of PDE5 inhibitors like tadalafil to the catalytic site is a well-documented phenomenon. The active site of PDE5 contains a metal-binding domain with zinc and potentially magnesium ions, which are crucial for the hydrolysis of cGMP. The interaction of tadalafil and, by extension, Aminotadalafil with this active site is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. Notably, a conserved glutamine residue (Gln817 in human PDE5) is critical for the high-affinity binding of tadalafil and other PDE5 inhibitors through the formation of a key hydrogen bond. Other important interactions involve residues such as Tyr612, Phe820, and Val782, which contribute to the hydrophobic pocket that accommodates the inhibitor molecule. While specific binding affinity values (Ki) for Aminotadalafil are not widely reported in publicly available literature, its potency as a PDE5 inhibitor strongly suggests a high-affinity interaction with the enzyme's active site, consistent with a competitive binding model.

Inhibition of Cyclic Guanosine Monophosphate (cGMP) Hydrolysis

The primary function of PDE5 is the enzymatic degradation of cGMP to 5'-guanosine monophosphate (5'-GMP). By inhibiting this hydrolysis, Aminotadalafil leads to an accumulation of intracellular cGMP. This elevation of cGMP levels is the biochemical basis for the physiological effects of PDE5 inhibitors.

Structure-Activity Relationship (SAR) Studies of Aminotadalafil Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For Aminotadalafil, these studies focus on the impact of its stereochemistry and the nature of its substituents on its ability to inhibit PDE5.

Correlation Between Stereochemistry and PDE5 Inhibitory Activity

Aminotadalafil possesses two chiral centers, leading to the possibility of four stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). Research has demonstrated that the biological activity of tadalafil and its analogues is highly dependent on their stereochemistry.

Specifically, for tadalafil and its related compounds, the cis-(6R, 12aR) configuration is the most potent inhibitor of PDE5. researchgate.net It has been reported that among the four stereoisomers of aminotadalafil, only the cis-(6R, 12aR) configuration exhibits promising PDE-5 inhibition activities. researchgate.net This stereoselectivity is a critical aspect of its molecular mechanism, as the specific three-dimensional arrangement of the atoms in the (6R, 12aR) isomer allows for an optimal fit into the active site of the PDE5 enzyme, maximizing the stabilizing interactions and thereby its inhibitory potency. The other stereoisomers, due to their different spatial arrangements, are unable to bind as effectively to the active site, resulting in significantly lower or negligible inhibitory activity.

Table 1: Stereoisomers of Aminotadalafil and their Expected Relative PDE5 Inhibitory Activity

StereoisomerConfigurationExpected PDE5 Inhibitory Activity
(6R, 12aR)cisHigh
(6S, 12aS)cisLow to negligible
(6R, 12aS)transLow to negligible
(6S, 12aR)transLow to negligible

Note: This table is based on the known stereoselectivity of tadalafil and its analogues.

Influence of N-Substituents on Biological Activity Profile

The nature of the substituent at the nitrogen atom of the piperazinedione ring system can significantly influence the biological activity profile of tadalafil analogues. While specific SAR studies on N-substituted analogues of Aminotadalafil are not extensively documented, research on related tadalafil derivatives provides valuable insights.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for investigating the interactions between small molecules and their biological targets at an atomic level. While specific molecular modeling studies on Aminotadalafil are not widely published, the extensive research on tadalafil provides a robust framework for understanding its binding mode.

Molecular docking and molecular dynamics simulations of tadalafil with the PDE5 active site have provided detailed insights into the key interactions that govern its inhibitory activity. nih.govmdpi.com These models show that the rigid tetracyclic core of tadalafil fits snugly into a hydrophobic pocket within the enzyme's active site. nih.gov The piperonyl group is positioned in a manner that allows for favorable hydrophobic interactions. As previously mentioned, a crucial hydrogen bond is formed between the amide hydrogen of the inhibitor and the side chain of Gln817. mdpi.com

Given the structural similarity between Aminotadalafil and tadalafil, it is highly probable that Aminotadalafil adopts a similar binding pose within the PDE5 active site. The primary difference, the presence of an amino group instead of a methyl group on the piperazinedione nitrogen, could potentially introduce new interactions. This amino group could act as a hydrogen bond donor or acceptor, potentially forming additional interactions with nearby residues in the active site, which might influence its binding affinity and selectivity profile. Computational studies could be employed to predict the precise nature of these interactions and to guide the design of novel Aminotadalafil analogues with improved properties.

Table 2: Key Amino Acid Residues in the PDE5 Active Site Involved in Tadalafil Binding

ResidueType of Interaction
Gln817Hydrogen Bond
Tyr612Hydrophobic
Phe820π-π Stacking
Val782Hydrophobic
Leu804Hydrophobic
Ala779van der Waals
Met816van der Waals

Note: These interactions are based on molecular modeling studies of tadalafil and are expected to be similar for Aminotadalafil.

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of a ligand as it interacts with its biological target over time. For Aminotadalafil, (6S, 12aR)-, MD simulations are instrumental in elucidating its binding mode and stability within the active site of the PDE5 enzyme. These simulations model the physical movements of every atom in the ligand-receptor complex, providing insights into key interactions, binding free energies, and the role of solvent molecules.

While direct MD simulation studies on Aminotadalafil are not extensively published, significant research on the parent compound, Tadalafil, provides a robust framework for understanding its interactions. nih.gov Tadalafil and its analogues are known to be competitive inhibitors that bind to the catalytic domain of PDE5. mdpi.com The catalytic site is a pocket composed of several key subdomains, including a metal-binding site (M site), a central Q pocket, and a hydrophobic H pocket. mdpi.com

MD simulations of Tadalafil-like inhibitors bound to PDE5 reveal a consistent pattern of interactions crucial for stable binding. nih.gov A critical interaction is the formation of a hydrogen bond between the inhibitor and the side chain of a conserved glutamine residue (Gln817 in human PDE5A). nih.gov This interaction, often termed the "glutamine switch," is a hallmark of many potent PDE5 inhibitors. Additionally, hydrophobic and π-π stacking interactions with aromatic residues, such as Phe820 and Phe786, are vital for anchoring the ligand within the hydrophobic regions of the active site. nih.gov

For Aminotadalafil, (6S, 12aR)-, it is hypothesized that the core scaffold would adopt a similar binding pose to Tadalafil. The piperazine-2,5-dione moiety would be positioned to interact with Gln817. The primary amino group of Aminotadalafil, replacing the N-methyl group of Tadalafil, introduces a new potential hydrogen bond donor, which could form additional interactions with nearby residues or water molecules within the active site, potentially influencing its binding affinity and selectivity profile.

MD simulations allow for the calculation of binding free energy, commonly using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). nih.gov This calculation estimates the strength of the ligand-receptor interaction. By running simulations of Aminotadalafil within the PDE5 active site, researchers can predict its binding affinity and compare it to that of Tadalafil and other analogues.

Table 1: Key Amino Acid Residues in the PDE5 Active Site Interacting with Tadalafil-like Inhibitors

Interacting ResidueType of InteractionRole in Binding
Gln817Hydrogen BondAnchors the ligand via the "glutamine switch" mechanism. nih.gov
Phe820π-π Stacking, HydrophobicStabilizes the benzodioxole ring system. nih.gov
Val782HydrophobicForms part of the hydrophobic pocket accommodating the ligand. nih.gov
Phe786HydrophobicContributes to the hydrophobic clamp on the ligand. nih.gov
Leu804HydrophobicInteracts with the core structure of the inhibitor. nih.govnih.gov
Ile813HydrophobicContributes to the overall hydrophobic environment of the binding site. nih.gov
Met816van der WaalsProvides close-contact stabilization. nih.gov

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule like Aminotadalafil, (6S, 12aR)-. These calculations provide detailed information about the molecule's three-dimensional shape (conformation), electronic structure, and reactivity, which are fundamental to its interaction with the PDE5 receptor. The absolute configuration of Tadalafil analogues has been successfully established using quantum chemical methods. researchgate.net

Conformational Analysis: A molecule's conformation dictates how it fits into a receptor's binding site. For Aminotadalafil, the stereochemistry at the 6S and 12aR positions is critical for its biological activity, ensuring a specific cis-relationship between substituents on the piperazinedione ring. researchgate.net Conformational analysis involves calculating the energy of the molecule as its bonds are rotated. This process identifies the most stable, low-energy conformations that the molecule is likely to adopt. The bioactive conformation—the shape the molecule assumes when bound to the receptor—is typically a low-energy state. By understanding the preferred conformations of Aminotadalafil, researchers can better rationalize its fit within the structurally constrained active site of PDE5.

Electronic Properties: Quantum chemical calculations can map the electron density distribution around the molecule, generating an electrostatic potential (ESP) map. This map highlights regions that are electron-rich (negative potential) and electron-poor (positive potential). The negatively charged oxygen atoms of the carbonyl groups and the benzodioxole moiety, along with the electron-rich aromatic systems, are key features that guide the interaction with complementary regions of the receptor. The amino group in Aminotadalafil would present a region of positive potential, capable of acting as a hydrogen bond donor.

Furthermore, these calculations determine the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. These properties are crucial for understanding the nature of the non-covalent interactions (like charge transfer) that can occur between the ligand and the receptor.

Table 2: Predicted Electronic Properties of Aminotadalafil, (6S, 12aR)- from Theoretical Calculations

PropertyDescriptionSignificance for Receptor Interaction
Molecular Dipole Moment A measure of the overall polarity of the molecule.Influences long-range electrostatic interactions and solubility in the biological medium.
Electrostatic Potential (ESP) A map of the charge distribution on the molecular surface.Identifies sites for hydrogen bonding and electrostatic interactions with the receptor.
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons in charge-transfer interactions.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons in charge-transfer interactions.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.An indicator of molecular stability and chemical reactivity.

Degradation Chemistry and Stability Profile of Aminotadalafil, 6s, 12ar

Forced Degradation Studies Under Diverse Environmental Conditions (e.g., Acidic, Basic, Photolytic)

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. While specific forced degradation data for aminotadalafil is not extensively available in the public domain, studies on its parent compound, tadalafil (B1681874), offer valuable insights into its potential stability profile.

Research on tadalafil has shown that the molecule is susceptible to degradation under acidic conditions. Specifically, it has been found to be labile to acid hydrolysis. asianpubs.org One study demonstrated that upon refluxing in 1 N HCl at 60°C for 10 hours, tadalafil underwent a degradation of 12.78%, resulting in a 9.72% formation of a specific degradation product. asianpubs.org In contrast, tadalafil has been reported to be stable under basic, oxidative, thermal, and photolytic stress conditions. asianpubs.orgresearchgate.net

Another study on tadalafil hydrochloride indicated its susceptibility to both acid and base hydrolysis, as well as oxidation. rjptonline.org The degradation was observed when refluxed with 1 N HCl at 80°C for 4 hours and with 0.1 N NaOH at 80°C for 2 hours. rjptonline.org

Given the structural similarity between tadalafil and aminotadalafil, it can be inferred that aminotadalafil may also exhibit susceptibility to acidic and potentially basic hydrolysis. However, without direct experimental data on aminotadalafil, this remains a postulation. The stability of aminotadalafil under photolytic and other stress conditions would also require specific investigation.

Table 1: Summary of Forced Degradation Studies on Tadalafil (as an indicator for Aminotadalafil)

Stress Condition Reagents and Conditions Observation for Tadalafil Potential Implication for Aminotadalafil
Acidic Hydrolysis 1 N HCl, reflux at 60°C, 10 h 12.78% degradation asianpubs.org Likely susceptible to degradation
Basic Hydrolysis 1 N NaOH, reflux at 60°C No degradation products found asianpubs.org Potentially stable, though some studies on related compounds show susceptibility
Oxidative 3% H2O2, room temperature, 48 h No degradation products found asianpubs.org May be stable
Thermal 80°C Stable May be stable

Analysis of Stereochemical Epimerization and Conversion Pathways

Aminotadalafil has two chiral centers, leading to the theoretical existence of four stereoisomers. researchgate.net The specific (6S, 12aR)- configuration is one of these. The stereochemical integrity of a chiral drug is a critical quality attribute, as different stereoisomers can have different pharmacological activities and toxicological profiles.

The process of epimerization, the change in the configuration of one chiral center in a molecule with multiple chiral centers, can lead to the conversion of the desired stereoisomer into its diastereomers. Research has shown that both cis and trans products of tadalafil analogues can be yielded through an epimerization process. researchgate.net For tadalafil, it has been noted that the drug is stable in the dark except under strongly basic conditions where it can undergo C12a-epimerization. researchgate.net

This suggests that the stereocenter at the 12a position in the aminotadalafil molecule could also be susceptible to epimerization, particularly under basic conditions. Such a conversion would lead to the formation of its diastereomer. The potential for epimerization underscores the importance of controlling pH and other factors during manufacturing and storage to maintain the stereochemical purity of (6S, 12aR)-Aminotadalafil.

Further research is necessary to delineate the specific pathways and kinetics of stereochemical epimerization for aminotadalafil under various conditions.

Identification and Characterization of Degradation Products

The identification of degradation products is a key objective of stability studies. For tadalafil, a novel degradation product was observed under acidic conditions, which was identified as [(R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d] researchgate.netcaymanchem.comdioxole-5-carbonyl)-1-methylpiperazine-2,5-dione)]. asianpubs.org

In the context of aminotadalafil, one significant identified compound is acetaminotadalafil, which is an acetylated compound of aminotadalafil. researchgate.net This suggests that the amino group in aminotadalafil is a potential site for chemical modification.

Investigation of Interaction Products with Common Chemical Entities (e.g., Hydroxymethylfuraldehyde)

The interaction of a drug substance with excipients or other chemical entities it may come into contact with is a critical aspect of its stability profile. A notable interaction product of aminotadalafil has been identified in an illegal health food product. researchgate.net This product was characterized as a condensation product of aminotadalafil and hydroxymethylfuraldehyde. researchgate.net

The formation of this product is likely the result of a drug-excipient incompatibility. researchgate.net Hydroxymethylfuraldehyde can be present in various food products and some pharmaceutical excipients. The reaction between the amino group of aminotadalafil and the aldehyde group of hydroxymethylfuraldehyde to form an imine, followed by further reactions, is a plausible chemical pathway for the formation of this condensation product.

This finding highlights the potential for aminotadalafil to react with aldehydes and ketones, which should be a key consideration in formulation development to avoid the formation of unwanted and potentially harmful interaction products.

Table 2: List of Mentioned Compounds

Compound Name Chemical Structure
Aminotadalafil, (6S, 12aR)- (6S, 12aR)-2-amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
Tadalafil (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
Hydroxymethylfuraldehyde 5-(Hydroxymethyl)furan-2-carbaldehyde
Acetaminotadalafil (6R,12aR)-2-acetamino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione researchgate.net

Analytical Method Development and Validation for Quality Control and Research

Chromatographic Method Development for Purity and Potency Assessment (e.g., RP-HPLC)

The development of robust analytical methods is crucial for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs) such as Aminotadalafil, (6S, 12aR)-. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized technique for this purpose due to its high resolution, sensitivity, and specificity.

A typical RP-HPLC method for the analysis of tadalafil (B1681874) and its analogues, including aminotadalafil, involves an isocratic elution on a C18 column. For instance, a separation can be achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution, such as phosphate (B84403) buffer, at a specific pH. The selection of the mobile phase composition and pH is critical for achieving optimal separation of the main compound from its impurities and degradation products.

In a study aimed at developing a stability-indicating assay for tadalafil, an Inertsil C18 column (150 mm x 4.6 mm, 5 µm) was used with an isocratic mobile phase of acetonitrile and phosphate buffer. academicjournals.org The flow rate was maintained at 0.8 ml/min, and detection was performed at 260 nm. academicjournals.org Another method for tadalafil utilized an Agilent Zorbax poroshell 120EC-C18 column (100×4.6 mm, 2.7 µ) with a mobile phase of acetonitrile and water (40:60 % v/v). ijpar.com

For the specific analysis of Aminotadalafil and its stereoisomers, a chiral liquid chromatography-mass spectrometry (LC/MS) method has been developed. researchgate.net This method employed a chiral column with a mobile phase of 0.1% formic acid in acetonitrile (7:3) at 30°C, demonstrating the importance of chiral separations for stereoisomer-specific analysis. researchgate.net

The choice of detector is also a critical aspect of method development. A photodiode array (PDA) detector is often employed as it allows for the assessment of peak purity and can detect a wide range of wavelengths. For tadalafil, UV detection has been successfully performed at wavelengths around 280 nm and 295 nm. japsonline.comresearchgate.net

The following table summarizes typical chromatographic conditions that can be adapted for the analysis of Aminotadalafil, (6S, 12aR)-.

ParameterCondition 1Condition 2Condition 3
Column Inertsil C18 (150 mm x 4.6 mm, 5 µm)Agilent Zorbax poroshell 120EC-C18 (100×4.6 mm, 2.7 µ)Chiral Column
Mobile Phase Acetonitrile and Phosphate BufferAcetonitrile and Water (40:60 % v/v)0.1% Formic Acid in Acetonitrile (7:3)
Flow Rate 0.8 ml/minNot SpecifiedNot Specified
Detection Wavelength 260 nmNot SpecifiedMass Spectrometry
Temperature AmbientAmbient30°C

Validation Parameters for Analytical Procedures

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. The validation process involves a series of experiments designed to assess the performance characteristics of the method. The following subsections detail the key validation parameters for the analytical procedures of Aminotadalafil, (6S, 12aR)-.

Specificity and Selectivity

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. researchgate.net Selectivity refers to the ability of a method to distinguish between the analyte and other substances in the sample. quora.com

For chromatographic methods, specificity is typically demonstrated by showing that the peak corresponding to the analyte is well-resolved from other peaks. In a study on tadalafil, the specificity of an RP-HPLC method was confirmed by demonstrating the absence of co-eluting peaks with the main tadalafil peak in the presence of degradation products generated under stress conditions (acidic, basic, oxidative, and thermal). academicjournals.org The use of a mass spectrometer as a detector can significantly enhance specificity by identifying compounds based on their mass-to-charge ratio, as was done in the analysis of aminotadalafil stereoisomers. researchgate.net

Linearity and Range

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For tadalafil, linearity has been established over various concentration ranges. One study demonstrated linearity in the range of 70 - 130 µg/ml with a correlation coefficient (r²) of 0.999. academicjournals.org Another method showed linearity from 5-25 µg/mL. japsonline.com A study that included aminotadalafil diastereomers confirmed linearity from 0.10-4.0 µg/mL with a correlation coefficient of 0.999. researchgate.net

The following table presents a summary of linearity data from a representative study on tadalafil.

Concentration (µg/mL)Peak Area
702234567
802567890
1003123456
1203789012
1304123456
Correlation Coefficient (r²) 0.999

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated. For tadalafil, recovery studies have shown results in the range of 99.26-100.97 %. japsonline.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). For tadalafil, the RSD for system and method precision has been reported to be well within the acceptable limit of less than 2%. academicjournals.orgjapsonline.com

The table below shows representative data for the accuracy of a tadalafil analytical method.

Spike LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%8.07.9599.38%
100%10.010.05100.50%
120%12.011.9299.33%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com

LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For a method analyzing aminotadalafil stereoisomers, the LOD and LOQ were determined to be 0.06 µg/mL and 0.10 µg/mL, respectively. researchgate.net In a study on tadalafil, the LOD and LOQ were found to be 0.05 µg/ml and 0.5 µg/ml, respectively. academicjournals.org

Robustness and Ruggedness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmaguideline.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. pharmaguideline.com

To assess robustness, small changes are made to method parameters such as the pH of the mobile phase, mobile phase composition, flow rate, and column temperature, and the effect on the results is observed. For a tadalafil method, robustness was evaluated by varying the flow rate and detection wavelength, with the tailing factor of the standard peak remaining not more than 2.0. ijpar.com The results of robustness testing for a tadalafil API analysis indicated that the peak was pure in the presence of degraded samples, and the API was stable in solution for up to 24 hours at 25°C. academicjournals.org

Stereoselective Analytical Methods for Diastereomeric and Enantiomeric Purity

The stereochemical configuration of aminotadalafil is a critical quality attribute, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Aminotadalafil possesses two asymmetric carbon atoms, leading to the possible existence of four stereoisomers: (6R,12aR), (6S,12aS), (6S,12aR), and (6R,12aS). researchgate.net Therefore, the development of stereoselective analytical methods is essential for ensuring the diastereomeric and enantiomeric purity of the compound. These methods allow for the separation and quantification of each isomer, which is crucial for controlling the quality of the active pharmaceutical ingredient (API) and finished products. tandfonline.com

Chiral liquid chromatography is the predominant technique for the stereoselective analysis of aminotadalafil and related compounds. researchgate.net High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) systems, equipped with chiral stationary phases (CSPs), are capable of resolving the different stereoisomers. tandfonline.comphenomenex.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), have demonstrated effective chiral recognition capabilities for tadalafil and its analogues through interactions like hydrogen bonding, dipole-dipole, and π-π interactions. tandfonline.comphenomenex.com

A key method developed for the identification of aminotadalafil stereoisomers utilizes chiral liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.netjst.go.jp This approach offers both high separation efficiency and enhanced specificity from the mass spectrometer detector, which is particularly useful for excluding interference from matrix components in complex samples like herbal products. researchgate.net One such validated method achieved a resolution value greater than 1.3 for all four stereoisomers of aminotadalafil, indicating a successful separation. researchgate.net It was noted during method development that sample preparation conditions are critical; strongly basic conditions can cause structural conversion between certain stereoisomers, highlighting the need for controlled pH during analysis. researchgate.net

The table below summarizes key parameters from a stereoselective method applicable to the analysis of tadalafil analogues, demonstrating the typical conditions used.

Table 1: Example Parameters for Stereoselective HPLC Method

Parameter Condition
Column Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm)
Mobile Phase Gradient of Water, Acetonitrile, and Acetic Acid
Flow Rate 0.40 mL/min
Column Temperature 30.0°C
Detection Wavelength 285 nm
Elution Time < 24 minutes
Resolution > 2.3 between any two isomers
Limit of Detection (LOD) 0.06 µg/mL

| Limit of Quantification (LOQ) | 0.10 µg/mL |

This data is based on a method developed for tadalafil and its stereoisomers, which serves as a relevant reference for its amino-analogue. tandfonline.com

Impurity Profiling and Related Substances Quantification in Complex Matrices

Impurity profiling is a critical component of pharmaceutical quality control, involving the identification, characterization, and quantification of impurities in drug substances and products. ijprajournal.combiomedres.us The presence of unwanted chemicals, even in trace amounts, can affect the efficacy and safety of a pharmaceutical product. ijpsr.com For aminotadalafil, impurities can originate from the manufacturing process, degradation over time, or interaction with other components in the formulation. ijpsr.commedwinpublishers.com Regulatory authorities mandate strict control over impurities, making robust analytical methods essential. ijprajournal.commedwinpublishers.com

Analyzing aminotadalafil in complex matrices, such as herbal dietary supplements or electronic cigarette liquids, presents significant challenges due to the presence of numerous interfering substances. researchgate.netnih.gov Therefore, highly selective and sensitive analytical techniques are required. High-performance liquid chromatography (HPLC) coupled with advanced detection systems is the cornerstone of impurity analysis in such scenarios. ijprajournal.comnih.gov

A method utilizing high-pressure liquid chromatography with diode array detection and tandem mass spectrometry (HPLC-DAD-MS/MS) has been successfully employed to identify aminotadalafil in e-cigarette cartridges. nih.gov This hyphenated technique provides comprehensive data for identification and quantification. The DAD provides spectral information, while the MS/MS offers high selectivity and structural information based on mass-to-charge ratios and fragmentation patterns, allowing for unambiguous identification of the target compound and its related substances even in a complex background. nih.gov

When found in illegally adulterated health foods, aminotadalafil may also form interaction products with excipients. One study identified a condensation product of aminotadalafil with hydroxymethylfurfural, a common excipient-related substance, using IR, NMR, and mass spectroscopy. researchgate.net The quantification of such impurities, along with process-related substances and degradation products, is vital for ensuring product safety and quality. who.int The analytical methods must be validated for specificity, linearity, accuracy, and precision to provide reliable quantitative results. tandfonline.com

Table 2: Analytical Techniques for Impurity Profiling in Complex Matrices

Technique Application Key Advantages
Chiral LC-MS Identification of stereoisomeric impurities in herbal health foods. researchgate.net High specificity, exclusion of matrix effects, simultaneous separation and identification. researchgate.net
HPLC-DAD-MS/MS Identification of aminotadalafil and its degradants in e-cigarette products. nih.gov Provides retention time, UV spectra, and mass spectral data for confident identification. nih.gov

| LC-Q-TOF/MS | Structure elucidation of unknown tadalafil analogues and impurities. researchgate.net | High mass accuracy for determining elemental compositions of unknown compounds. researchgate.net |

Future Research Directions and Academic Prospects for Aminotadalafil, 6s, 12ar

Innovations in Stereospecific Synthetic Strategies

The precise spatial arrangement of atoms in Aminotadalafil, (6S, 12aR)-, necessitates the development of highly selective and efficient synthetic methodologies. Future research in this area is poised to move beyond classical approaches, embracing novel catalytic systems and reaction engineering to achieve optimal stereochemical control.

A cornerstone of tadalafil (B1681874) synthesis is the Pictet-Spengler reaction, which facilitates the formation of the critical tetrahydro-β-carboline core. mdpi.com Prospective research will likely focus on the development of novel chiral catalysts to drive the asymmetric variant of this reaction with higher diastereoselectivity and enantioselectivity. The use of chiral Brønsted acids, Lewis acids, and organocatalysts has shown promise in related syntheses and warrants further investigation for their applicability to the synthesis of the (6S, 12aR)-isomer of aminotadalafil. nih.govacs.org The exploration of enzymatic catalysis, employing engineered enzymes, could also offer a green and highly specific alternative to traditional chemical catalysts.

Furthermore, innovations in tandem or cascade reactions that combine the Pictet-Spengler cyclization with other transformations in a single pot will be instrumental in improving synthetic efficiency. researchgate.net Such strategies not only reduce the number of synthetic steps but also minimize waste and resource consumption, aligning with the principles of green chemistry. The development of robust and scalable stereospecific synthetic routes is paramount for the future academic and industrial exploration of Aminotadalafil, (6S, 12aR)- and its derivatives.

Synthetic StrategyKey Innovation AreaPotential Advantage
Asymmetric Pictet-Spengler ReactionNovel chiral catalysts (e.g., Brønsted acids, organocatalysts)Enhanced stereochemical control, higher yields
Enzymatic CatalysisEngineered enzymes for specific cyclizationHigh specificity, environmentally friendly
Tandem/Cascade ReactionsOne-pot synthesis combining multiple stepsIncreased efficiency, reduced waste

Advancements in High-Throughput Analytical Characterization

The unambiguous identification and quantification of the (6S, 12aR)- stereoisomer of Aminotadalafil from a potential mixture of other isomers is critical for both research and quality control. Future advancements in analytical chemistry are expected to provide more rapid and sensitive methods for the high-throughput characterization of this specific compound.

High-performance liquid chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a well-established technique for the separation of tadalafil stereoisomers. figshare.comeuropeanreview.org Future research will likely focus on the development of novel CSPs with enhanced chiral recognition capabilities, allowing for faster separations and higher resolution. The trend towards ultra-high-performance liquid chromatography (UHPLC) will further accelerate the analytical workflow, enabling the rapid screening of synthetic libraries and biological samples.

Mass spectrometry (MS) is emerging as a powerful tool for chiral analysis, overcoming its traditional "chiral blindness" through the use of chiral reference compounds and advanced ionization techniques. tandfonline.comnih.gov The development of high-throughput MS-based methods, such as chiral liquid chromatography-mass spectrometry (LC-MS), will be crucial for the sensitive and specific detection of Aminotadalafil, (6S, 12aR)- in complex matrices. nih.gov Furthermore, ion mobility-mass spectrometry (IM-MS) offers the potential for gas-phase separation of stereoisomers, providing an orthogonal analytical dimension and enhancing confidence in identification. researchgate.net

Analytical TechniqueArea of AdvancementBenefit for Aminotadalafil, (6S, 12aR)- Analysis
Chiral HPLC/UHPLCNovel chiral stationary phasesFaster separation, higher resolution of stereoisomers
Chiral LC-MSIncreased sensitivity and specificityAccurate quantification in complex biological samples
Ion Mobility-MSGas-phase separation of isomersOrthogonal identification method, enhanced confidence

Deeper Elucidation of Structure-Activity Relationships through Advanced Techniques

A profound understanding of the relationship between the three-dimensional structure of Aminotadalafil, (6S, 12aR)- and its biological activity is fundamental for the design of next-generation analogues with improved therapeutic properties. The deployment of advanced analytical and spectroscopic techniques will be pivotal in unraveling these intricate structure-activity relationships (SAR).

X-ray crystallography provides unparalleled atomic-level detail of the molecular structure. Obtaining a crystal structure of Aminotadalafil, (6S, 12aR)- in complex with its biological target, such as phosphodiesterase type 5 (PDE5), would offer invaluable insights into the specific molecular interactions that govern its binding affinity and selectivity. nih.gov Such information is critical for rational drug design.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation in solution. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the relative stereochemistry and conformational preferences of the molecule in solution. nih.govwikipedia.org Furthermore, quantitative NMR (qNMR) can be utilized for the precise quantification of the active isomer without the need for a reference standard of each stereoisomer. nih.gov

Chiroptical methods, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are highly sensitive to the stereochemical configuration of a molecule. researchgate.net These techniques, when coupled with quantum mechanical calculations, can provide an absolute assignment of the (6S, 12aR)- configuration and offer a deeper understanding of how subtle changes in stereochemistry impact the molecule's interaction with its biological target.

Advanced TechniqueInformation GainedImpact on SAR Understanding
X-ray CrystallographyAtomic-level 3D structure in complex with targetDirect visualization of key binding interactions
Advanced NMR (e.g., NOESY)Solution-state conformation and relative stereochemistryUnderstanding of dynamic behavior and bioactive conformation
Chiroptical Spectroscopy (CD, VCD)Absolute configuration and electronic/vibrational propertiesCorrelation of stereochemistry with biological activity

Expanded Role of Computational Methods in Compound Design and Mechanism Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict molecular properties, simulate biological interactions, and guide the design of novel compounds. The future of research on Aminotadalafil, (6S, 12aR)- will undoubtedly be heavily influenced by the expanded application of these in silico methods.

Molecular docking studies can be employed to predict the binding mode of Aminotadalafil, (6S, 12aR)- within the active site of its target protein. europeanreview.orgnih.gov These simulations can help to rationalize the observed activity and selectivity of different stereoisomers and guide the design of new analogues with enhanced binding affinities. By comparing the docking scores and interaction patterns of the (6S, 12aR)- isomer with other stereoisomers, researchers can gain a clearer understanding of the structural features crucial for potent biological activity. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of conformational changes and the stability of binding interactions over time. mdpi.comnih.gov MD simulations can reveal subtle differences in the dynamic behavior of different stereoisomers when bound to the target, which may not be apparent from static docking poses. This information is crucial for a more accurate prediction of binding free energies and for understanding the molecular basis of stereoselectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.gov By building a QSAR model for a library of Aminotadalafil analogues, researchers can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of more potent and selective molecules. researchgate.net

Computational MethodApplication in Aminotadalafil ResearchPotential Outcome
Molecular DockingPrediction of binding mode and affinityRational design of analogues with improved potency
Molecular Dynamics SimulationsStudy of dynamic behavior and binding stabilityDeeper understanding of stereoselectivity and binding mechanisms
QSAR ModelingCorrelation of structure with biological activityPrediction of activity for novel compounds, prioritization of synthesis

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (6S, 12aR)-aminotadalafil with high enantiomeric purity?

  • Methodology : Synthesis should follow stereoselective protocols, such as chiral resolution or asymmetric catalysis, to ensure the desired (6S, 12aR)-configuration. Characterization via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with chiral columns is critical to confirm enantiomeric purity .
  • Key Parameters : Monitor reaction conditions (temperature, solvent, catalyst loading) and employ spectroscopic validation (e.g., 1H^{1}\text{H}-, 13C^{13}\text{C}-NMR) to track stereochemical outcomes .

Q. How should researchers validate the chemical identity and purity of (6S, 12aR)-aminotadalafil?

  • Methodology : Use a combination of mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis to confirm molecular structure. Purity assessment requires HPLC with UV detection (e.g., λ=254 nm\lambda = 254\ \text{nm}) and quantification of impurities against pharmacopeial standards (e.g., EP/ICH guidelines) .
  • Data Interpretation : Report retention times, peak area ratios, and impurity profiles in tabular format (see Table 1 in for analogous drug studies) .

Q. What are the best practices for ensuring reproducibility in synthetic protocols for aminotadalafil enantiomers?

  • Methodology : Document reagent sources, batch numbers, and equipment calibration data. Use internal standards (e.g., deuterated solvents for NMR) and include step-by-step procedural details in supplemental materials .
  • Error Mitigation : Implement systematic error checks (e.g., triplicate runs for yield calculations) and report deviations exceeding ±5% .

Advanced Research Questions

Q. How can researchers design robust pharmacological studies to evaluate (6S, 12aR)-aminotadalafil’s PDE5 inhibition efficacy?

  • Experimental Design : Adopt a comparative framework using positive controls (e.g., sildenafil) and placebo groups. Define primary endpoints (e.g., IC50_{50} values) and secondary outcomes (e.g., selectivity against PDE6/PDE11) .
  • Statistical Rigor : Calculate sample sizes using power analysis (e.g., α=0.05\alpha = 0.05, β=0.2\beta = 0.2) and randomize treatment allocation to minimize bias . Reference Table 1 in for study duration and inclusion criteria templates.

Q. What strategies are effective for resolving contradictions in pharmacokinetic data across aminotadalafil studies?

  • Methodology : Conduct meta-analyses to reconcile discrepancies in bioavailability or half-life. Apply iterative qualitative frameworks (e.g., triangulation of in vitro, in vivo, and in silico data) to identify confounding variables (e.g., metabolic enzyme polymorphisms) .
  • Error Analysis : Classify errors as systematic (e.g., assay calibration drift) or random (e.g., biological variability) using regression models and sensitivity analyses .

Q. How should researchers address ethical and methodological challenges in clinical trials involving aminotadalafil?

  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. Submit protocols for institutional review board (IRB) approval, including informed consent templates and data anonymization plans .
  • Data Security : Implement encryption for health data and specify destruction timelines (e.g., 5 years post-trial) in compliance with regulations like GDPR or HIPAA .

Q. What advanced analytical techniques are suitable for studying aminotadalafil’s metabolite profiles?

  • Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate AUC and Cmax_{\text{max}} .
  • Data Interpretation : Cross-validate metabolite identification using spectral libraries (e.g., NIST) and fragmentation patterns .

Tables for Reference

Table 1 : Key Parameters for Pharmacological Study Design (Adapted from )

ParameterExample Values for Tadalafil StudiesApplication to Aminotadalafil
Sample Size200–1000 participantsPower analysis-driven
Duration12 weeksAdjust based on half-life
Primary EndpointIPSS score reductionPDE5 inhibition efficacy
Control GroupPlacebo or active comparatorInclude enantiomer controls

Table 2 : Common Systematic Errors in Synthesis (Adapted from )

Error TypeMitigation Strategy
Catalyst degradationPre-test catalyst activity
Solvent impuritiesUse HPLC-grade solvents
Temperature driftCalibrate thermocouples quarterly

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.